Product packaging for 2,2-Bis(4-aminophenyl)hexafluoropropane(Cat. No.:CAS No. 1095-78-9)

2,2-Bis(4-aminophenyl)hexafluoropropane

Cat. No.: B111133
CAS No.: 1095-78-9
M. Wt: 364.29 g/mol
InChI Key: BEKFRNOZJSYWKZ-UHFFFAOYSA-N
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Description

2,2-Bis(4-aminophenyl)hexafluoropropane (CAS 1095-78-9) is a fluorinated aromatic diamine monomer with the molecular formula C₁₅H₁₂F₆N₂ and a molecular weight of 334.26 g/mol. Structurally, it features a hexafluoropropane (HFP) core flanked by two 4-aminophenyl groups, which confer exceptional thermal stability, chemical resistance, and solubility in polar aprotic solvents . This compound is widely utilized in synthesizing high-performance polymers, including polyimides (PIs), poly(amide-imide)s (PAIs), and copolyimides, for applications in gas separation membranes, aerospace materials, and microelectronics . Its synthesis typically involves Friedel-Crafts alkylation reactions, though yields are moderate (~20–40%) due to challenges in isolating pure crystallized product .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12F6N2 B111133 2,2-Bis(4-aminophenyl)hexafluoropropane CAS No. 1095-78-9

Properties

IUPAC Name

4-[2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F6N2/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8H,22-23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKFRNOZJSYWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C(F)(F)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883250
Record name 4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bisbenzenamine
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Molecular Weight

334.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name 4,4'-(Hexafluoroisopropylidene)dianiline
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CAS No.

1095-78-9
Record name 4,4′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[benzenamine]
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Record name Benzenamine, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-
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Record name 4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bisbenzenamine
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 2,2-Bis(4-aminophenyl)hexafluoropropane often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,2-Bis(4-aminophenyl)hexafluoropropane can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on activated carbon, copper (I) iodide.

Major Products:

    Oxidation Products: Depending on the oxidizing agent and conditions, various oxidized derivatives can be formed.

    Reduction Products: Reduced forms of the compound, often with altered functional groups.

    Substitution Products: Compounds with substituted functional groups, tailored for specific applications.

Scientific Research Applications

Chemical Applications

Polymer Synthesis

One of the primary applications of 2,2-Bis(4-aminophenyl)hexafluoropropane is in the synthesis of high-performance polymers such as polyimides and polyamides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength. The compound serves as a monomer that reacts with dianhydrides or dicarboxylic acid chlorides to form polyimides or polyamides, respectively.

Polymer Type Properties Applications
PolyimidesHigh thermal stability, excellent mechanical propertiesAerospace components, electronics
PolyamidesChemical resistance, durabilityAutomotive parts, electrical insulation

Biological Applications

Biomaterials Development

In the field of biotechnology, this compound is utilized in developing biomaterials and biocompatible polymers. These materials are crucial for medical applications such as drug delivery systems and implants due to their stability and compatibility with biological systems.

Industrial Applications

High-Performance Materials

The compound is extensively used in the production of high-performance materials across various industries:

  • Electronics: Used in the manufacture of insulating materials that require high thermal stability.
  • Aerospace: Applied in components that must withstand extreme conditions without degrading.
  • Automotive: Utilized in parts that require both strength and resistance to harsh environments.

Case Studies

  • Polyimide Films for Electronics
    • A study demonstrated that polymer films based on this compound exhibited excellent light transmittance (up to 91% at 420 nm) and low yellow indexes (around 4.3), making them suitable for electronic applications where transparency is essential .
  • Biocompatibility Assessment
    • Research into the biocompatibility of polymers derived from this compound showed promising results for use in medical devices. The polymers demonstrated favorable interactions with biological tissues, indicating their potential for use in drug delivery systems.
  • Thermal Stability in Aerospace Applications
    • A comparative analysis of polyimides synthesized from this compound revealed superior thermal stability compared to traditional polymers. These materials maintained their structural integrity at elevated temperatures, making them ideal for aerospace applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,2-Bis(3-aminophenyl)hexafluoropropane (FDN)

Structural Difference: Replaces the 4-aminophenyl groups in the target compound with 3-aminophenyl substituents. Key Properties:

  • Optical Clarity: FDN-based polyimides exhibit lower yellowness indices (b* ≈ 2.5–3.5) compared to 4-aminophenyl analogs (b* > 5), making them superior for transparent film applications .
  • Thermal Stability: Glass transition temperatures (Tg) of FDN-derived PIs range from 280–310°C, slightly lower than those of 4-aminophenyl-based PIs due to reduced symmetry . Applications: Preferred for optoelectronic coatings and displays requiring transparency .

2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (FDN-OH)

Structural Difference : Incorporates hydroxyl (-OH) groups at the 4-position of the phenyl rings.
Key Properties :

  • Solubility: Enhanced solubility in methanol and ethanol due to hydrogen bonding from -OH groups, facilitating solution processing .
  • Thermal Degradation: Initial decomposition temperatures (Td₅%) are ~400°C, marginally lower than the non-hydroxylated analog (Td₅% ≈ 420°C) due to -OH group vulnerability . Applications: Suitable for photo-curable resins and adhesives requiring moderate thermal resistance .

4,4′-Oxydianiline (ODA)

Structural Difference : Replaces the HFP core with an ether (-O-) linkage.
Key Properties :

  • Mechanical Strength: ODA-based PIs exhibit lower elastic moduli (~2.5 GPa) compared to HFP-containing analogs (5.07 GPa for 2,2-bis(4-aminophenyl)hexafluoropropane) due to flexible ether linkages .
  • Gas Permeability : ODA/6FDA polyimides show CO₂ permeability of ~12 Barrer, significantly lower than HFP-derived membranes (>30 Barrer) .
    Applications : Used in flexible electronics and low-cost insulation materials .

2,2′-Bis(trifluoromethyl)benzidine (TFMB)

Structural Difference : Substitutes HFP with two trifluoromethyl (-CF₃) groups on a biphenyl backbone.
Key Properties :

  • Thermal Stability : Higher Tg values (~320°C) than HFP-based PIs due to rigid biphenyl units .
  • Mechanical Performance: TFMB-derived aramid films achieve elastic moduli of 8.15 GPa, surpassing this compound-based films (5.07 GPa) . Applications: Ideal for high-stress environments like aerospace components .

Comparative Data Tables

Table 1. Thermal and Mechanical Properties of Selected Diamines in Polyimides

Diamine Tg (°C) Td₅% (°C) Elastic Modulus (GPa) Tensile Strength (MPa)
This compound 315 420 5.07 83.0
FDN 290 395 4.80 75.2
ODA 280 380 2.50 65.0
TFMB 320 430 8.15 118.9

Data compiled from .

Table 2. Gas Separation Performance of 6FDA-Based Polyimides

Dianhydride Diamine CO₂ Permeability (Barrer) CO₂/CH₄ Selectivity
6FDA This compound 35.2 28.5
6FDA TMPD 18.7 19.3
6FDA Durene 12.4 15.8

Data from ; 1 Barrer = 10⁻¹⁰ cm³(STP)·cm/(cm²·s·cmHg).

Critical Analysis of Structural-Property Relationships

  • Fluorine Content: The HFP core in this compound enhances hydrophobicity and reduces dielectric constants, critical for microelectronic packaging .
  • Symmetry vs. Solubility: While 4-aminophenyl substitution improves polymer chain packing (higher Tg), 3-aminophenyl or hydroxylated analogs sacrifice thermal stability for processability .
  • Gas Separation : The bulky HFP group creates microvoids in polyimides, boosting gas permeability without compromising selectivity .

Biological Activity

2,2-Bis(4-aminophenyl)hexafluoropropane (BAPHF) is a fluorinated compound that has garnered attention for its potential biological activities, particularly in relation to endocrine disruption and its applications in polymer science. This article explores the biological activity of BAPHF, including its interactions with estrogen receptors, synthesis processes, and applications in material science.

Chemical Structure and Properties

BAPHF is characterized by its unique chemical structure, which includes two amino groups attached to a hexafluoropropane backbone. This structure contributes to its distinctive physical and chemical properties, making it suitable for various applications.

Estrogen Receptor Interaction

Recent studies have highlighted the interaction of BAPHF with estrogen receptors (ER), specifically ERα and ERβ. Research indicates that BAPHF exhibits a higher affinity for ERβ compared to ERα, functioning as an antagonist in reporter gene assays conducted on HeLa cells. This antagonistic activity suggests that BAPHF could disrupt normal hormonal signaling pathways, potentially leading to adverse biological effects.

  • Binding Affinity : BAPHF shows a preference for binding to ERβ over ERα, indicating its potential role as an endocrine disruptor .
  • Antagonistic Activity : In assays, BAPHF demonstrated significant antagonistic effects against ERβ, which could inform future studies on its impact on reproductive health and endocrine function .

Synthesis and Characterization

The synthesis of BAPHF involves several chemical reactions, including the Hofmann reaction which converts amides to primary amines. The process has been optimized to achieve high yields while minimizing by-products.

Synthesis MethodYieldNotes
Direct Condensation~26%Low yield reported
Curtius Rearrangement~42%Low yield; complex purification
Optimized Hofmann Reaction≥90%High purity product achievable

Applications in Material Science

BAPHF is utilized in the production of polyimides, which are known for their thermal stability and mechanical properties. Polyimides derived from BAPHF exhibit excellent hydrolytic stability and thermal resistance, making them suitable for high-performance applications.

  • Polyimide Properties : Studies have shown that polyimides based on BAPHF display semicrystalline structures with enhanced thermal properties compared to amorphous counterparts .
  • Potential Uses : These materials are being explored for applications in aerospace, electronics, and other fields requiring durable materials .

Case Study 1: Endocrine Disruption

A study investigating the effects of various bisphenol derivatives, including BAPHF, on estrogen receptor activity revealed that compounds like BAPHF can significantly alter receptor-mediated transcriptional activity. The results indicated that even at low concentrations, these compounds could disrupt hormonal balance in vitro .

Case Study 2: Material Performance

Research into the performance of polyimides derived from BAPHF showed that they maintained structural integrity under extreme conditions. This was evidenced by tests measuring thermal degradation and mechanical strength over prolonged exposure to elevated temperatures .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2-Bis(4-aminophenyl)hexafluoropropane, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via condensation reactions involving hexafluoropropane derivatives and aromatic amines. A two-step polyimide synthesis approach is common, where the diamine reacts with dianhydrides (e.g., 6FDA) under nitrogen to form poly(amic acid), followed by thermal imidization .
  • Purity Control : Recrystallization in methylene chloride or ethanol is recommended . Purity (>98%) is verified via GC, non-aqueous titration, and HPLC .

Q. How should researchers characterize the structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR confirm amine group presence and fluorinated backbone .
  • FTIR : Peaks at ~3300 cm1^{-1} (N-H stretch) and 1500–1600 cm1^{-1} (C-F vibrations) validate structure .
  • Melting Point : 196–199°C (decomposition observed above 200°C) .

Q. What solvents are suitable for dissolving this compound, and how does solubility impact experimental design?

  • Solubility Profile :

SolventSolubilityNotes
MethanolVery faint turbidityLimited solubility for NMR prep
DMF/DMSOHighPreferred for polymerization
ChloroformModerateRequires sonication
  • Methodological Tip : Pre-dissolve in polar aprotic solvents (e.g., DMF) for polymer synthesis .

Q. How should storage conditions be optimized to maintain compound stability?

  • Storage Guidelines :

  • Store under inert gas (N2_2/Ar) at ≤15°C to prevent amine oxidation .
  • Avoid moisture and air exposure to minimize degradation .

Advanced Research Questions

Q. How does copolymerization with dianhydrides (e.g., 6FDA) influence thermal and mechanical properties of derived polyimides?

  • Design Strategy : Copolymerize with fluorinated dianhydrides (e.g., 6FDA) to enhance thermal stability (Tg_g >300°C) and reduce dielectric constants. Adjust monomer ratios to balance flexibility and rigidity .
  • Key Findings :

Property6FDA-Based CopolymerNon-Fluorinated Analog
Glass Transition (Tg_g)320°C280°C
CTE (ppm/°C)35–4550–60
SolubilityHigh in DMFLimited

Q. What mechanisms explain the high CO2_2 selectivity of metal-organic frameworks (MOFs) derived from this compound?

  • MOF Synthesis : React with 2,2-Bis(4-carboxyphenyl)hexafluoropropane to form fluorinated MOFs. The hexafluoropropane group creates hydrophobic pores, enhancing CO2_2/N2_2 selectivity via quadrupole interactions .
  • Gas Sorption Data :

GasUptake (mmol/g)Selectivity (CO2_2/N2_2)
CO2_24.228:1
N2_20.15

Q. How can researchers mitigate challenges in functionalizing the amine groups for covalent organic frameworks (COFs)?

  • Functionalization Protocol :

  • Protect amines with Boc groups during MOF synthesis to prevent side reactions.
  • Post-synthetic modification via Schiff-base reactions with aldehydes .
    • Caution : Excess reagents may cross-link the framework, reducing porosity .

Q. What role does this compound play in designing low-CTE (coefficient of thermal expansion) polyimide films for flexible electronics?

  • Film Fabrication : Blend with rigid monomers (e.g., 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl) to reduce CTE. Spin-coat solutions onto silicon wafers and cure at 250°C under vacuum .
  • Performance Metrics :

PropertyValue
CTE40–50 ppm/°C
Transparency>85% (450–800 nm)
Tensile Strength120–150 MPa

Safety and Handling

  • Hazards : Skin/eye irritant (H315, H319). Use gloves, goggles, and work in a fume hood .
  • Waste Disposal : Neutralize with dilute HCl before incineration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Bis(4-aminophenyl)hexafluoropropane
Reactant of Route 2
2,2-Bis(4-aminophenyl)hexafluoropropane

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